molecular formula C21H26N4O2 B5597406 2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole

2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole

Cat. No.: B5597406
M. Wt: 366.5 g/mol
InChI Key: JKVNDDMVMCIYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.20557608 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Selective Receptor Antagonism

  • Benzimidazoles have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, aiming to develop anti-obesity drugs. These compounds were studied for their affinity towards the Y1 receptor, demonstrating the potential of benzimidazole derivatives in targeted receptor antagonism (Zarrinmayeh et al., 1998).

H1-antihistaminic Agents

  • A series of benzimidazoles was prepared and tested for H1-antihistaminic activity, showing significant potential in treating allergic reactions. These compounds were evaluated both in vitro and in vivo, with some demonstrating potent activity, highlighting the versatility of benzimidazole derivatives in medicinal chemistry (Iemura et al., 1986).

Synthesis Methods

  • Recent developments in the synthesis of benzimidazole derivatives have been reviewed, focusing on environmentally benign conditions and improved synthetic strategies. This includes various methods like oxidative cyclization and cross-coupling, demonstrating the chemical diversity and application potential of benzimidazole compounds in pharmaceuticals (Mamedov & Zhukova, 2021).

Antiproliferative Activity

  • Novel 2-arylidenaminobenzimidazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These studies indicate the potential of benzimidazole derivatives as anticancer agents, showcasing their therapeutic applications (Nowicka et al., 2015).

Inhibition of Gastric Acid Secretion

  • Substituted benzimidazoles have been shown to inhibit gastric acid secretion by blocking (H+ + K+) ATPase. This study highlights the potential use of benzimidazole derivatives in treating conditions related to excess gastric acid production, such as ulcers (Fellenius et al., 1981).

Properties

IUPAC Name

[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14(2)10-16-12-19(27-24-16)21(26)25-9-5-6-15(13-25)11-20-22-17-7-3-4-8-18(17)23-20/h3-4,7-8,12,14-15H,5-6,9-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNDDMVMCIYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCCC(C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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